Cas no 60222-56-2 (3-(2-chlorophenoxy)propan-1-ol)

3-(2-chlorophenoxy)propan-1-ol is a versatile organic compound characterized by its hydroxyl group and chlorophenoxy substituent. This compound exhibits notable reactivity in organic synthesis, enabling the construction of complex molecules through various reactions. Its distinct structure offers advantages in terms of selectivity and ease of handling, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
3-(2-chlorophenoxy)propan-1-ol structure
60222-56-2 structure
Product Name:3-(2-chlorophenoxy)propan-1-ol
CAS No:60222-56-2
MF:C9H11ClO2
MW:186.635442018509
CID:2151696
PubChem ID:12293187
Update Time:2025-10-16

3-(2-chlorophenoxy)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenoxy)-1-propanol
    • 60222-56-2
    • 3-(2-chloro-phenoxy)-propan-1-ol
    • Z149161814
    • SCHEMBL3255231
    • AKOS005363298
    • CS-0251223
    • G35506
    • CSCKMYSAZZCGBM-UHFFFAOYSA-N
    • KCA22256
    • EN300-54039
    • DB-356369
    • 3-(2-chlorophenoxy)propan-1-ol
    • Inchi: 1S/C9H11ClO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2
    • InChI Key: CSCKMYSAZZCGBM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OCCCO

Computed Properties

  • Exact Mass: 186.04500
  • Monoisotopic Mass: 186.0447573Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46000
  • LogP: 2.10120

3-(2-chlorophenoxy)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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